8-Bromo-1-chloro-2-naphthalenamine
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Overview
Description
8-Bromo-1-chloro-2-naphthalenamine is a halogenated aromatic amine compound, characterized by the presence of bromine and chlorine atoms on a naphthalene ring structure
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized through the bromination and chlorination of naphthalenamine. This involves the sequential addition of bromine and chlorine in the presence of a suitable catalyst.
Sandmeyer Reaction: Another method involves the diazotization of naphthalenamine followed by the Sandmeyer reaction to introduce bromine and chlorine atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where precise control of temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: N-hydroxy or N-cyano derivatives.
Scientific Research Applications
Chemistry: 8-Bromo-1-chloro-2-naphthalenamine is used as an intermediate in organic synthesis, particularly in the construction of complex molecular structures. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 8-Bromo-1-chloro-2-naphthalenamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-Bromo-1-naphthalenamine: Lacks the chlorine atom.
1-Chloro-2-naphthalenamine: Lacks the bromine atom.
2-Naphthalenamine: Neither bromine nor chlorine is present.
Uniqueness: The presence of both bromine and chlorine atoms on the naphthalene ring structure makes 8-Bromo-1-chloro-2-naphthalenamine unique compared to its analogs. This dual halogenation can significantly affect its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
8-bromo-1-chloronaphthalen-2-amine |
InChI |
InChI=1S/C10H7BrClN/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5H,13H2 |
InChI Key |
APRWJFWMQXWVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(C=C2)N)Cl |
Origin of Product |
United States |
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